(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

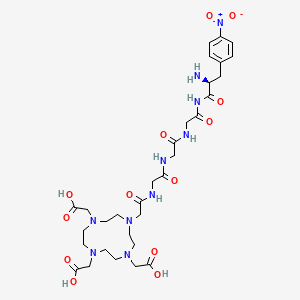

“®-2-Amino-3-cyclohexylpropanoic acid hydrochloride” is a derivative of cyclohexylpropanoic acid, which is an amino acid. The “R” denotes the configuration of the chiral center in the molecule . The hydrochloride indicates that it is a salt form, which is commonly used in pharmaceuticals to improve the stability or solubility of the active ingredient .

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexyl group (a six-membered carbon ring), a two-carbon propanoic acid group, and an amino group. The exact structure would depend on the positions of these groups on the molecule .

Chemical Reactions Analysis

Amino acids, including this compound, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in reactions such as amide coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an amino acid derivative, it would likely have both polar (due to the amino and carboxylic acid groups) and nonpolar (due to the cyclohexyl group) regions. This could affect its solubility, stability, and reactivity .

Applications De Recherche Scientifique

Analytical Chemistry Applications

Hydrophilic Interaction Chromatography (HILIC) and Its Relevance

HILIC is a powerful alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It is particularly useful for peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds, utilizing highly organic mobile phases that enhance mass spectrometry ionization. This method's selectivity for polar compounds makes it complementary to reversed-phase and other chromatographic modes, especially in two-dimensional applications (Jandera, 2011).

Pharmaceutical Research

Chiral Auxiliaries in Pharmaceutical Analysis

Amino acids, including derivatives like "(R)-2-Amino-3-cyclohexylpropanoic acid hydrochloride," are critical in creating chiral derivatizing agents for liquid chromatography. These agents are vital for enantiomeric resolution in pharmaceutical research, ensuring the purity and efficacy of therapeutic compounds. Their application is instrumental in developing analytical methods for a wide array of chiral pharmaceuticals, underscoring the importance of amino acids as chiral auxiliaries in drug development and quality control (Batra & Bhushan, 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGGSVANUAULGK-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718482 |

Source

|

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-07-9 |

Source

|

| Record name | 3-Cyclohexyl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B583006.png)

![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)

![Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B583019.png)